N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

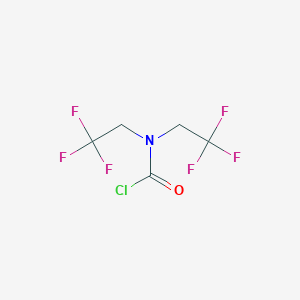

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a fluorinated carbamoyl chloride derivative with the structural formula ClC(O)N(CH₂CF₃)₂. The compound features two 2,2,2-trifluoroethyl groups bonded to the nitrogen atom of the carbamoyl chloride moiety. The trifluoroethyl substituents impart significant electron-withdrawing effects due to fluorine’s high electronegativity, which enhances the electrophilicity of the carbonyl carbon and stabilizes the molecule against hydrolysis .

The compound’s reactivity is primarily driven by the carbamoyl chloride group, which participates in nucleophilic acyl substitution reactions. Applications span specialty chemical synthesis, agrochemicals, and pharmaceuticals, where fluorinated compounds are prized for their unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride can be synthesized through the reaction of N,N-bis(2,2,2-trifluoroethyl)amine with phosgene. The reaction typically takes place in an inert solvent such as dichloromethane under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to ensure safety and efficiency. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted carbamoyl derivatives are formed.

Hydrolysis Products: The primary products are N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.

Scientific Research Applications

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is utilized as a reagent in organic synthesis for preparing trifluoroethylated compounds, modifying biomolecules to enhance their stability and activity, and in drug development to improve the pharmacokinetic properties of drugs.

Synthesis and Production

This compound is typically synthesized through the reaction of 2,2,2-trifluoroethylamine with phosgene or triphosgene under controlled conditions to ensure high purity. The general reaction scheme is:2,2,2 trifluoroethylamine+phosgene→N N bis 2 2 2 trifluoroethyl carbamoyl chlorideIn industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield, with careful management of phosgene or triphosgene due to their toxic nature.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Substitution Reactions: Reacts with nucleophiles like amines and alcohols to form corresponding carbamates and ureas.

- Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.

Common reagents and conditions include nucleophiles (amines, alcohols) and solvents such as dichloromethane and tetrahydrofuran, under room temperature to moderate heating. Carbamates are major products formed by the reaction with alcohols.

Scientific Research Applications

This compound has applications in chemistry, biology, and medicine:

- Chemistry: It serves as a reagent in organic synthesis for the preparation of trifluoroethylated compounds.

- Biology: It is employed in modifying biomolecules to enhance their stability and activity.

- Medicine: It is investigated for potential use in drug development because it can introduce trifluoroethyl groups, which can improve the pharmacokinetic properties of drugs.

- Industry: It is used in the production of specialty chemicals and materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of reactive intermediates that can interact with various molecular targets. The electron-withdrawing trifluoroethyl groups enhance the reactivity of the carbamoyl chloride, making it a potent electrophile in chemical reactions .

Comparison with Similar Compounds

To contextualize the distinct attributes of N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride, a comparative analysis with structurally analogous carbamoyl chlorides is provided below.

Table 1: Structural and Functional Comparison of Carbamoyl Chloride Derivatives

Key Findings:

Electron-Withdrawing Effects: The trifluoroethyl groups in this compound exert stronger inductive effects compared to chloro-, bromo-, or monofluoroethyl analogs. This enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols .

Stability : Fluorinated derivatives exhibit greater hydrolytic stability than chlorinated or brominated counterparts due to the C-F bond’s strength and low polarizability. This makes the trifluoroethyl variant suitable for reactions requiring anhydrous conditions .

Biological Activity : The trifluoroethyl groups improve membrane permeability and metabolic stability, aligning with trends observed in fluorinated pharmaceuticals (e.g., enhanced bioavailability and target affinity) .

Reactivity Selectivity : Unlike bromo- or iodoethyl analogs, the trifluoroethyl derivative avoids undesired side reactions (e.g., elimination) due to the stability of the CF₃ group, enabling cleaner synthetic pathways .

Biological Activity

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride is a fluorinated compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H4ClF6NO

- Molecular Weight : 243.5 g/mol

- CAS Number : 1383776-76-8

The biological activity of this compound is primarily attributed to its ability to introduce trifluoroethyl groups into various biomolecules. These groups enhance the stability and reactivity of the molecules, making them valuable in drug development and other applications. The compound undergoes hydrolysis in aqueous environments, forming N,N-bis(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid, which may also contribute to its biological effects.

Biological Applications

- Modification of Biomolecules : The compound is employed to modify biomolecules to improve their stability and activity. This modification can enhance pharmacokinetic properties, making it a candidate for drug development.

- Potential Anticancer Activity : Research indicates that trifluoroethylated compounds can exhibit significant anticancer properties. For instance, a trifluoroethyl analogue demonstrated reasonable activity against cancer cell lines with a mean GI50 of 10.7 µM . This suggests that this compound could be explored further for its potential in cancer therapeutics.

- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes such as inducible nitric oxide synthase (iNOS), which is involved in various pathological processes including inflammation and cancer . The introduction of trifluoroethyl groups may enhance interactions with target enzymes or receptors.

Case Studies and Experimental Data

A study investigating the biological activities of fluorinated compounds highlighted that the introduction of trifluoroethyl groups can significantly alter the fat solubility and metabolic stability of drugs. This modification leads to enhanced absorption and distribution characteristics .

In a comparative analysis with other similar compounds:

- N,N-bis(2,2,2-trifluoroethyl)urea and N,N-bis(2,2,2-trifluoroethyl)carbamic acid were evaluated for their reactivity profiles.

- This compound exhibited superior stability and versatility in chemical synthesis compared to these related compounds.

Data Table: Comparison of Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer | Hydrolysis to form active intermediates |

| N,N-bis(2,2,2-trifluoroethyl)urea | Moderate enzyme inhibition | Interaction with iNOS |

| N,N-bis(2,2,2-trifluoroethyl)carbamic acid | Limited pharmacological | Hydrolysis product with reduced activity |

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Drug Development : Further studies are needed to evaluate its efficacy as an anticancer agent and its potential use in other therapeutic areas.

- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound could provide insights into its biological activity.

- Synthesis Optimization : Developing more efficient synthetic routes for this compound could enhance its availability for research and application.

Properties

Molecular Formula |

C5H4ClF6NO |

|---|---|

Molecular Weight |

243.53 g/mol |

IUPAC Name |

N,N-bis(2,2,2-trifluoroethyl)carbamoyl chloride |

InChI |

InChI=1S/C5H4ClF6NO/c6-3(14)13(1-4(7,8)9)2-5(10,11)12/h1-2H2 |

InChI Key |

PMOHCPXREIEFHF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)N(CC(F)(F)F)C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.